molecular formula C20H28N2O4 B11502203 ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11502203
M. Wt: 360.4 g/mol
InChI Key: JHOCAJYAJJRJST-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with various functional groups, including an ethyl ester, dimethoxyphenyl, and aminoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxyphenethylamine with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 4-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H28N2O4/c1-6-26-20(23)19-13(2)16(14(3)22-19)12-21-10-9-15-7-8-17(24-4)18(11-15)25-5/h7-8,11,21-22H,6,9-10,12H2,1-5H3

InChI Key

JHOCAJYAJJRJST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CNCCC2=CC(=C(C=C2)OC)OC)C

Origin of Product

United States

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